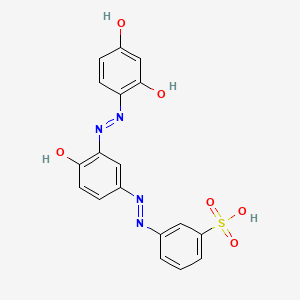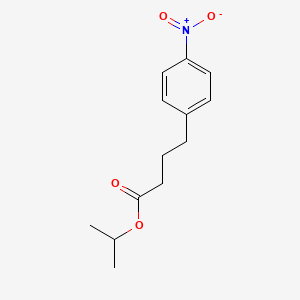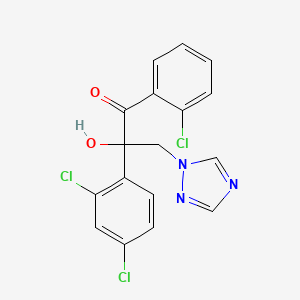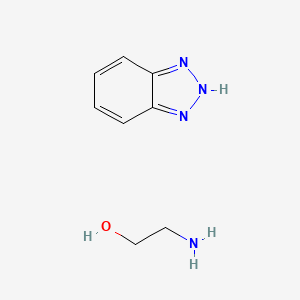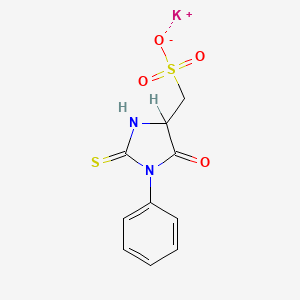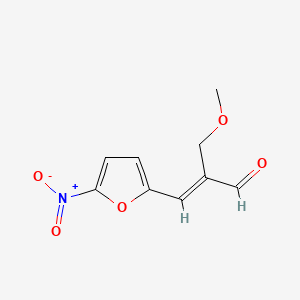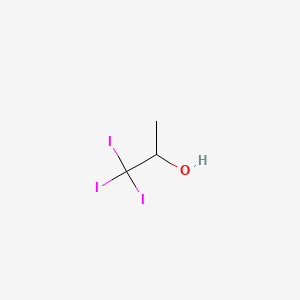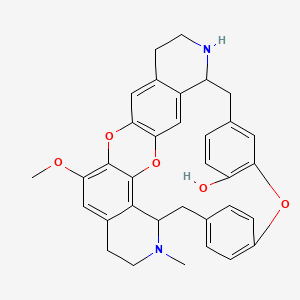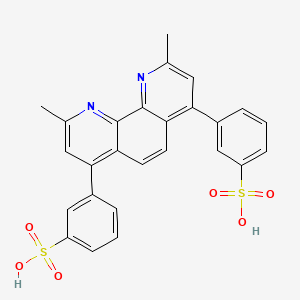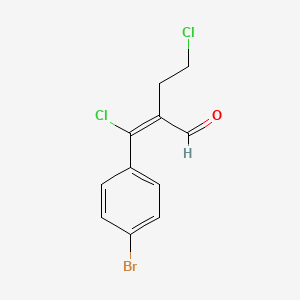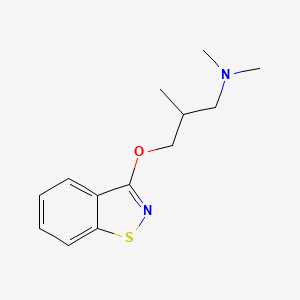
3-(1,2-Benzisothiazol-3-yloxy)-N,N,2-trimethylpropylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,2-Benzisothiazol-3-yloxy)-N,N,2-trimethylpropylamine is a chemical compound that belongs to the class of benzisothiazoles Benzisothiazoles are heterocyclic compounds containing a benzene ring fused to an isothiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Benzisothiazol-3-yloxy)-N,N,2-trimethylpropylamine typically involves the reaction of 1,2-benzisothiazol-3-one with appropriate amines under controlled conditions. One common method involves the use of sodium ethoxide as a base to facilitate the reaction . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,2-Benzisothiazol-3-yloxy)-N,N,2-trimethylpropylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzisothiazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce the corresponding amine.
Aplicaciones Científicas De Investigación
3-(1,2-Benzisothiazol-3-yloxy)-N,N,2-trimethylpropylamine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a caspase-3 inhibitor, which could be useful in treating diseases involving excessive apoptosis, such as neurodegenerative diseases and certain cancers.
Biological Studies: The compound’s ability to inhibit specific enzymes makes it a valuable tool in studying cellular processes and pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(1,2-Benzisothiazol-3-yloxy)-N,N,2-trimethylpropylamine involves its interaction with specific molecular targets. For instance, as a caspase-3 inhibitor, it binds to the active site of the enzyme, preventing it from cleaving its substrates and thereby inhibiting the apoptotic pathway . This interaction is crucial for its potential therapeutic effects in preventing cell death in various diseases.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzisothiazol-3-one: A precursor in the synthesis of 3-(1,2-Benzisothiazol-3-yloxy)-N,N,2-trimethylpropylamine, known for its antimicrobial properties.
2-(1,2-Benzisothiazol-3-yloxy)-N-(3-cyano-1-(2,4-dimethylphenyl)pyrazol-5-yl) acetamide: Another derivative with significant bioactivity against bacteria and algae.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with caspase-3 effectively. This makes it a promising candidate for therapeutic applications targeting apoptosis-related diseases.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry, biological research, and industrial applications. Its unique structure and ability to inhibit caspase-3 make it a valuable tool in scientific research and a promising candidate for therapeutic development.
Propiedades
Número CAS |
94087-29-3 |
|---|---|
Fórmula molecular |
C13H18N2OS |
Peso molecular |
250.36 g/mol |
Nombre IUPAC |
3-(1,2-benzothiazol-3-yloxy)-N,N,2-trimethylpropan-1-amine |
InChI |
InChI=1S/C13H18N2OS/c1-10(8-15(2)3)9-16-13-11-6-4-5-7-12(11)17-14-13/h4-7,10H,8-9H2,1-3H3 |
Clave InChI |
SHFVVLRIJMFSIG-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(C)C)COC1=NSC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-dinitro-[1]benzofuro[6,7-e][1]benzofuran](/img/structure/B12679407.png)
